molecular formula C8H9N3O3 B261526 N-(4-amino-2-nitrophenyl)acetamide

N-(4-amino-2-nitrophenyl)acetamide

Cat. No.: B261526
M. Wt: 195.18 g/mol
InChI Key: BSEMKFUQYHGCFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Amino-2-nitrophenyl)acetamide is an aromatic acetamide derivative featuring an acetamide group (-NHCOCH₃) attached to a benzene ring substituted with an amino (-NH₂) group at the para position and a nitro (-NO₂) group at the ortho position. This compound belongs to a class of nitroaniline derivatives, which are pivotal intermediates in organic synthesis and pharmaceutical research.

Properties

Molecular Formula

C8H9N3O3

Molecular Weight

195.18 g/mol

IUPAC Name

N-(4-amino-2-nitrophenyl)acetamide

InChI

InChI=1S/C8H9N3O3/c1-5(12)10-7-3-2-6(9)4-8(7)11(13)14/h2-4H,9H2,1H3,(H,10,12)

InChI Key

BSEMKFUQYHGCFY-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C(C=C(C=C1)N)[N+](=O)[O-]

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)N)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Effects

  • N-(2-Methoxy-4-nitrophenyl)acetamide (): Methoxy (-OCH₃) at position 2 introduces steric hindrance and moderate electron donation, contrasting with the amino group in the target compound.
  • Crystal Packing: N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () exhibits intermolecular hydrogen bonding (C–H⋯O), forming chains along the [101] direction.

Pharmacological Activity

  • Anti-Cancer Potential: Derivatives like N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide () show potent anti-cancer activity against HCT-116 and MCF-7 cell lines. The amino group in the target compound could enhance binding affinity to biological targets compared to methoxy or chloro substituents . 2-[2-(2,6-Dichlorophenylamino)phenyl]-N-(5-ethoxymethylene-4-oxo-2-thioxothiazolidin-3-yl)-acetamide () demonstrates thiazolidinone-related bioactivity, suggesting that the nitro and amino groups in the target compound might be optimized for similar pathways .

Table: Key Properties of Selected Acetamide Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
This compound -NH₂ (4), -NO₂ (2) C₈H₈N₃O₃ ~195.16 Potential anti-cancer intermediate Inferred
N-(4-Nitrophenyl)acetamide -NO₂ (4) C₈H₈N₂O₃ 180.16 Organic synthesis intermediate
N-(2-Methoxy-4-nitrophenyl)acetamide -OCH₃ (2), -NO₂ (4) C₉H₁₀N₂O₄ 210.19 Steric hindrance, moderate reactivity
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide -Cl (4), -NO₂ (2), -SO₂CH₃ C₉H₉ClN₂O₅S 316.70 Crystalline, hydrogen-bonded chains
N-(4-Hydroxy-2-nitrophenyl)acetamide -OH (4), -NO₂ (2) C₈H₈N₂O₄ 196.16 High crystallinity, methanol-soluble

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